molecular formula C18H16N2O3S2 B3005316 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886960-47-0

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B3005316
CAS No.: 886960-47-0
M. Wt: 372.46
InChI Key: JMCZOOSNBGFCLK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Benzo[d]thiazole moiety
  • Dimethylthiophene ring
  • Dioxine structure

Its molecular formula is C22H20N2O3S2C_{22}H_{20}N_{2}O_{3}S_{2} with a molecular weight of approximately 422.52 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes.
  • Synthesis of the dimethylthiophene ring : Alkylation methods such as Friedel-Crafts alkylation are commonly used.
  • Coupling reactions : The final compound is formed through cross-coupling reactions, which may include Suzuki or Stille coupling techniques.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro assays demonstrated that the compound showed higher cytotoxicity against various cancer cell lines compared to normal cells, suggesting a selective action against malignant cells .

The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of mitochondrial function leading to cell death.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For example:

  • A study reported that derivatives with similar structures exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound in a mouse model bearing C3H mammary carcinoma. The results showed significant tumor growth delay with minimal toxicity to normal tissues, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Assessment
In another investigation, the compound was tested for its antibacterial efficacy using the MTT assay against K562 cells. The results indicated a dose-dependent response with IC50 values suggesting effective bacterial inhibition at low concentrations .

Summary of Findings

Biological ActivityMechanismObserved Effects
AntitumorInduces apoptosisSelective toxicity towards cancer cells
AntimicrobialInhibits bacterial growthEffective against multiple bacterial strains

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCZOOSNBGFCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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